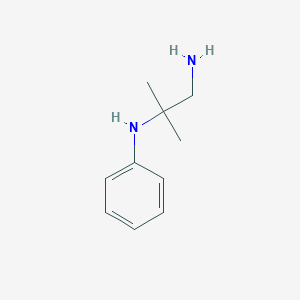

2-methyl-N2-phenylpropane-1,2-diamine

Description

2-Methyl-N2-phenylpropane-1,2-diamine is a substituted propane-1,2-diamine derivative with a methyl group at the 2-position of the propane backbone and a phenyl group attached to the second nitrogen (N2). Its molecular formula is C10H15N2 (calculated based on structural analogs in and ). The compound’s structure is characterized by the following features:

- Propane-1,2-diamine backbone: NH2-CH(CH3)-CH2-NH-Ph.

Properties

IUPAC Name |

2-methyl-2-N-phenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGMENLRJAUPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N2-phenylpropane-1,2-diamine typically involves the reaction of benzenamine with 2-amino-2-methyl-1-propanol under specific conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N2-phenylpropane-1,2-diamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Various nucleophiles or electrophiles are used in substitution reactions to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-N2-phenylpropane-1,2-diamine is extensively employed in diverse scientific research fields due to its unique properties . Some of its applications include:

Mechanism of Action

The mechanism of action of 2-methyl-N2-phenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-N2-phenylpropane-1,2-diamine with structurally related diamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Backbone Length and Substitution Position :

- Ethane-1,2-diamine derivatives (e.g., ) have shorter backbones, reducing steric bulk compared to propane analogs.

- Substitution at N1 vs. N2 (e.g., nitro group in vs. phenyl in the target compound) alters electronic properties and reactivity.

Biological Activity: Quinoline-substituted diamines in (e.g., Ro 47-9396) exhibit antimicrobial activity, suggesting that aromatic substituents enhance target binding. The phenyl group in this compound may similarly improve bioactivity .

Synthetic Utility :

- N,N-Dibenzylpropane-1,2-diamine () is used as a ligand, while N1-benzyl-N2,N2-diethylpropane-1,2-diamine () serves in catalysis. The target compound’s methyl and phenyl groups could make it suitable for asymmetric synthesis or metal coordination.

Physicochemical Properties :

- The nitro group in 2-methyl-N1-(4-nitrophenyl)propane-1,2-diamine () increases polarity, whereas the methyl group in the target compound enhances lipophilicity, affecting solubility and membrane permeability.

Biological Activity

Overview

2-Methyl-N2-phenylpropane-1,2-diamine, with the molecular formula C10H16N2, is a chemical compound that has garnered interest for its potential biological activities. This compound is notable for its unique structure, which allows it to interact with various biological systems and pathways. Research has indicated its possible applications in antimicrobial and anticancer therapies, making it a subject of extensive scientific inquiry.

The compound can be synthesized through the reaction of benzenamine with 2-amino-2-methyl-1-propanol under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Its mechanism involves binding to proteins or enzymes, which may alter their activity and subsequently affect biochemical pathways. The introduction of heteroatoms in its structure aids in modifying physicochemical properties, potentially enhancing its therapeutic profile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth and biofilm formation, particularly against strains like Staphylococcus aureus .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various derivatives of this compound against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

- Anticancer Studies : Another investigation focused on the effects of this compound on different cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its utility in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial.

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N-(2-amino-2-methylpropyl)aniline | Alkylated Aniline | Antimicrobial |

| 2-methyl-N1-phenyl-1,2-propanediamine | Propanediamine | Anticancer |

| 1-anilino-2-methyl-2-propylamine | Aminoalkane | Neuroprotective |

| N1-phenyl-2-methyl-1,2-propanediamine | Propanediamine | Antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.